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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the function of the Ancl protein in
Saccharomyces cerevisiae (yeast) and its human homologs, primarily ENL (MLLT1) and AF9
(MLLT3). Ancl, also known as TAF14 or TFG3 in yeast, is a key component of multiple nuclear
protein complexes, influencing transcription, chromatin remodeling, and DNA repair. Its human
counterparts are critically implicated in the development of acute leukemias through their fusion
with the MLL1 protein. This document aims to objectively compare their molecular functions,
protein interactions, and cellular roles, supported by experimental data, detailed
methodologies, and visual representations of key pathways and workflows.

I. Core Functional Comparison: From Yeast
Housekeeping to Human Oncogenesis

Yeast Ancl is a versatile protein that participates in a wide array of fundamental cellular
processes. It is a subunit of at least seven major protein complexes, including the general
transcription factors TFIID and TFIIF, the chromatin remodeling complexes SWI/SNF, RSC, and
INOBQO, the histone acetyltransferase complex NuA3, and the Mediator complex.[1] This broad
involvement underscores its importance in regulating gene expression. A key function of yeast
Ancl is its role in the post-replication repair (PRR) pathway, where it defines a novel error-free
branch, contributing to the maintenance of genome stability.[1] Deletion of the ANC1 gene in
yeast leads to sensitivity to DNA damaging agents, highlighting its role in DNA repair.[1]
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In human cells, the homologs of Ancl, particularly ENL and AF9, are best known for their role
in oncogenesis. These proteins contain a highly conserved C-terminal region known as the
ANC1 Homology Domain (AHD), which is crucial for their protein-protein interactions.[2][3]
Chromosomal translocations that fuse the MLL1 gene with ENL or AF9 are common drivers of
acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[3] The resulting MLL-
ENL and MLL-AF9 fusion proteins aberrantly recruit protein complexes, such as the super
elongation complex (SEC) and the histone methyltransferase DOT1L, to MLL target genes,
leading to their constitutive expression and leukemogenesis.[4][5] While the primary context of
study for human ENL and AF9 is cancer, their wild-type functions are also in transcriptional
regulation as components of various complexes.[3]

Il. Quantitative Data Presentation
Table 1: Comparison of Protein Interaction Affinities

This table presents the dissociation constants (Kd) for key interactions of yeast Ancl/Taf14 and
human AF9/ENL with their respective binding partners. Lower Kd values indicate higher binding
affinity.
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Homo sapiens AF9 AHD DOTLL peptide 1.6 £0.3 nM )
Anisotropy
. i Fluorescence
Homo sapiens AF9 AHD AF4 peptide 0.17 £ 0.05 nM )
Anisotropy
Homo sapiens ENL AHD DOTLL peptide 57 nM AlphaScreen
) ) Fluorescence
Homo sapiens AF9 AHD BCoR peptide 32+20 nM

Anisotropy

Data sourced from[6].

Table 2: Global Gene Expression Changes

This table summarizes the observed effects on global gene expression upon modulation of
Ancl/TAF14 in yeast and ENL/AF9 in human cells.
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stress response, _ Analysis
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o stem cell )
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expression development and (RNA-seq)
) Cell cycle
leukemogenesis, )
regulation
such as HOXA9
and MEIS1.[8][9]
Altered
expression of
) ) ] DNA damage
MOF knockout in  genes involved in ]
) response, RNA-Sequencing
Homo sapiens MLL-AF9 DNA damage )
Chromatin (RNA-seq)

transformed cells  response and o
_ organization
chromatin

stability.[10]

lll. Experimental Protocols

Chromatin Immunoprecipitation Followed by
Sequencing (ChiP-seq) in Saccharomyces cerevisiae

This protocol is adapted from established methods for identifying the genome-wide binding
sites of a protein of interest, such as Taf14 (Ancl).[11][12][13][14]
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Objective: To map the in vivo binding sites of Ancl/Taf14 on a genome-wide scale.
Methodology:

e Cell Culture and Cross-linking:

[¢]

Grow yeast cells expressing an epitope-tagged version of Ancl/Taf14 to mid-log phase.

[e]

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-
link proteins to DNA.

[e]

Incubate for 15-20 minutes at room temperature with gentle shaking.

o

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
e Cell Lysis and Chromatin Shearing:
o Harvest the cells by centrifugation and wash with ice-cold PBS.

o Resuspend the cell pellet in lysis buffer and lyse the cells using mechanical disruption with
glass beads.

o Shear the chromatin to an average size of 200-500 bp using sonication.
e Immunoprecipitation:
o Centrifuge the sonicated lysate to pellet cell debris.

o Incubate the supernatant (chromatin) overnight at 4°C with an antibody specific to the
epitope tag on Ancl/Taf14.

o Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
o Wash the beads extensively to remove non-specifically bound chromatin.
e Elution and Reverse Cross-linking:

o Elute the immunoprecipitated complexes from the beads.
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o Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the
presence of proteinase K to digest the proteins.

o DNA Purification and Library Preparation:
o Purify the DNA using phenol-chloroform extraction or a commercial DNA purification Kit.

o Prepare a sequencing library from the purified DNA, including adapter ligation and PCR
amplification.

e High-Throughput Sequencing and Data Analysis:
o Sequence the library on a high-throughput sequencing platform.
o Align the sequencing reads to the yeast genome.

o Use peak-calling algorithms to identify regions of the genome that are enriched for
Ancl/Taf14 binding.

Co-immunoprecipitation and Mass Spectrometry (Co-IP-
MS) of MLL-fusion Complexes in Human Cells

This protocol is designed to identify the protein interaction partners of MLL-fusion proteins like
MLL-ENL or MLL-AF9, and is based on optimized methods for endogenous protein interaction
analysis.[15][16][17][18]

Objective: To identify proteins that interact with MLL-AF9 in a human leukemia cell line.
Methodology:
e Cell Culture and Lysis:

o Culture human leukemia cells (e.g., THP-1, which endogenously express MLL-AF9) to the
desired density.

o Harvest the cells and wash with ice-cold PBS.
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o Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase
inhibitors to preserve protein-protein interactions.

e Immunoprecipitation:
o Clarify the cell lysate by centrifugation.

o Incubate the lysate with an antibody targeting MLL or AF9 overnight at 4°C with gentle
rotation. A non-specific IgG should be used as a negative control.

o Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-
protein complexes.

e Washing and Elution:
o Wash the beads multiple times with lysis buffer to remove non-specific binders.

o Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in
SDS-PAGE sample buffer.

» Protein Digestion and Mass Spectrometry:

o For in-solution digestion, neutralize the eluate and digest the proteins with trypsin
overnight.

o For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and
digest with trypsin.

o Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Data Analysis:

o Use a proteomics search engine (e.g., Mascot, MaxQuant) to identify the proteins from the
MS/MS spectra by searching against a human protein database.

o Compare the proteins identified in the MLL-AF9 immunoprecipitation with the negative
control to identify specific interaction partners.
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IV. Mandatory Visualizations
Signaling Pathways and Complex Compositions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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